Cas no 863587-83-1 (N-{2-phenylimidazo1,2-apyrimidin-3-yl}-3-(trifluoromethyl)benzamide)
N-{2-phenylimidazo1,2-apyrimidin-3-yl}-3-(trifluoromethyl)benzamide Chemical and Physical Properties
Names and Identifiers
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- N-{2-phenylimidazo1,2-apyrimidin-3-yl}-3-(trifluoromethyl)benzamide
- 863587-83-1
- F0692-0035
- ZINC04033770
- N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)-3-(trifluoromethyl)benzamide
- CCG-311611
- N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide
- AKOS002054119
-
- Inchi: 1S/C20H13F3N4O/c21-20(22,23)15-9-4-8-14(12-15)18(28)26-17-16(13-6-2-1-3-7-13)25-19-24-10-5-11-27(17)19/h1-12H,(H,26,28)
- InChI Key: OXXNLYZCWXADGV-UHFFFAOYSA-N
- SMILES: FC(C1=CC=CC(=C1)C(NC1=C(C2C=CC=CC=2)N=C2N=CC=CN12)=O)(F)F
Computed Properties
- Exact Mass: 382.10414554g/mol
- Monoisotopic Mass: 382.10414554g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 3
- Complexity: 552
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 59.3Ų
N-{2-phenylimidazo1,2-apyrimidin-3-yl}-3-(trifluoromethyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0692-0035-2μmol |
N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide |
863587-83-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0692-0035-1mg |
N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide |
863587-83-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0692-0035-2mg |
N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide |
863587-83-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
N-{2-phenylimidazo1,2-apyrimidin-3-yl}-3-(trifluoromethyl)benzamide Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on N-{2-phenylimidazo1,2-apyrimidin-3-yl}-3-(trifluoromethyl)benzamide
Introduction to N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide (CAS No. 863587-83-1)
N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide, identified by its CAS number 863587-83-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of heterocyclic molecules, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates several key functional groups, including a benzamide moiety and a trifluoromethyl substituent, which contribute to its unique chemical properties and biological interactions.
The benzamide group is a well-documented pharmacophore in drug discovery, often associated with analgesic, anti-inflammatory, and anticonvulsant properties. In contrast, the trifluoromethyl group is known for its ability to enhance metabolic stability and binding affinity to biological targets. The combination of these features makes N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide a promising candidate for further investigation in the development of novel therapeutic agents.
The core structure of this compound, 2-phenylimidazo[1,2-a]pyrimidin-3-yl, is a fused heterocycle consisting of an imidazole ring linked to a pyrimidine ring. This particular scaffold has been extensively studied for its potential in modulating various biological pathways. Recent research has highlighted the significance of imidazopyrimidine derivatives in targeting enzymes and receptors involved in cancer progression, inflammation, and infectious diseases. The presence of a phenyl group at the 2-position further enhances the molecule's interactions with biological targets, potentially improving its pharmacological efficacy.
In the realm of drug discovery, the development of small molecules with high selectivity and potency is paramount. N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide exemplifies such an effort through its carefully designed molecular architecture. The trifluoromethyl group not only contributes to the compound's lipophilicity but also plays a crucial role in its binding interactions with proteins. This modification has been widely employed in medicinal chemistry to improve drug-like properties such as solubility and bioavailability.
Recent advancements in computational chemistry and molecular modeling have facilitated the rapid screening of large libraries of compounds for potential biological activity. N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide has been subjected to virtual screening using various algorithms to identify its potential binding affinity to target proteins. These studies have revealed promising interactions with enzymes such as kinases and phosphodiesterases, which are critical in numerous disease pathways.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the trifluoromethyl group is particularly challenging due to its high reactivity and sensitivity to hydrolysis. However, modern synthetic methodologies have enabled efficient incorporation of this moiety into complex molecular frameworks. Techniques such as palladium-catalyzed cross-coupling reactions have been instrumental in constructing the imidazopyrimidine core with high yield and purity.
Evaluation of N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide in preclinical studies has provided valuable insights into its pharmacological profile. Initial assays have demonstrated inhibitory effects on specific enzymes linked to inflammatory responses and cell proliferation. These findings align with the growing interest in heterocyclic compounds as modulators of disease-related pathways. Further investigation is warranted to explore its potential as an anti-inflammatory or anticancer agent.
The role of fluorine-containing compounds in medicinal chemistry cannot be overstated. The introduction of fluorine atoms into molecular structures can significantly alter their pharmacokinetic properties and binding characteristics. In the case of N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide, the trifluoromethyl group is expected to enhance metabolic stability by preventing rapid degradation by cytochrome P450 enzymes. This feature is particularly important for extending the half-life of drugs and improving their therapeutic efficacy.
As research in this field continues to evolve, new methodologies for synthesizing complex heterocyclic molecules are being developed. Advances in flow chemistry and continuous manufacturing processes have made it possible to produce these compounds on a larger scale with greater efficiency. This has opened up new avenues for exploring the therapeutic potential of molecules like N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide.
The integration of artificial intelligence (AI) into drug discovery has revolutionized the way new compounds are identified and optimized. Machine learning algorithms can predict the biological activity of molecules based on their structural features, significantly reducing the time required for hit identification. N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide serves as an excellent example of how computational tools can accelerate pharmaceutical development by identifying promising candidates for further investigation.
In conclusion, N-{2-phenylimidazo[1,2-a]pyrimidin-3-yl}-3-(trifluoromethyl)benzamide (CAS No. 863587-83-1) represents a significant advancement in pharmaceutical chemistry due to its innovative structure and promising biological activities. The combination of traditional synthetic methods with cutting-edge computational techniques has positioned this compound as a valuable asset in the search for novel therapeutic agents. Future studies will continue to unravel its full potential across various disease indications.
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